Cas no 203513-22-8 (3-Nitro-5-trifluoromethyl-benzoic Acid Ethyl Ester)

3-Nitro-5-trifluoromethyl-benzoic Acid Ethyl Ester is a versatile organic compound. It offers a unique combination of reactivity and stability, making it suitable for a wide range of chemical transformations. This ester is particularly prized for its high purity and consistent quality, which ensures reliable performance in various applications. Its distinct structural features, including the trifluoromethyl substituent, confer additional advantages in specific reaction pathways.
3-Nitro-5-trifluoromethyl-benzoic Acid Ethyl Ester structure
203513-22-8 structure
Product Name:3-Nitro-5-trifluoromethyl-benzoic Acid Ethyl Ester
CAS No:203513-22-8
MF:C10H8F3NO4
MW:263.170033454895
MDL:MFCD12025280
CID:1396757
PubChem ID:10611551
Update Time:2025-07-15

3-Nitro-5-trifluoromethyl-benzoic Acid Ethyl Ester Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-nitro-5-(trifluoromethyl)benzoate
    • benzoic acid, 3-nitro-5-(trifluoromethyl)-, ethyl ester
    • LogP
    • 3-Nitro-5-trifluoromethyl-benzoic acid ethyl ester
    • AS-5326
    • CS-0313652
    • MFCD12025280
    • AKOS025392378
    • 203513-22-8
    • Ethyl3-nitro-5-(trifluoromethyl)benzoate
    • 3-Nitro-5-trifluoromethyl-benzoic Acid Ethyl Ester
    • MDL: MFCD12025280
    • Inchi: 1S/C10H8F3NO4/c1-2-18-9(15)6-3-7(10(11,12)13)5-8(4-6)14(16)17/h3-5H,2H2,1H3
    • InChI Key: SHUPMSKIJLRXGX-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C=C(C(=O)OCC)C=1)[N+](=O)[O-])(F)F

Computed Properties

  • Exact Mass: 263.04054
  • Monoisotopic Mass: 263.04054222g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 72.1Ų

Experimental Properties

  • Density: 1.391
  • Boiling Point: 299.079°C at 760 mmHg
  • Flash Point: 134.679°C
  • Refractive Index: 1.485
  • PSA: 69.44

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Additional information on 3-Nitro-5-trifluoromethyl-benzoic Acid Ethyl Ester

Professional Introduction to 3-Nitro-5-trifluoromethyl-benzoic Acid Ethyl Ester (CAS No. 203513-22-8)

3-Nitro-5-trifluoromethyl-benzoic Acid Ethyl Ester, identified by the Chemical Abstracts Service (CAS) number 203513-22-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nitroaromatic derivatives, characterized by the presence of both nitro and trifluoromethyl functional groups on a benzoic acid scaffold, which is further modified by an ethyl ester group. The unique structural features of this molecule make it a valuable intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.

The nitro group in 3-Nitro-5-trifluoromethyl-benzoic Acid Ethyl Ester introduces a strong electron-withdrawing effect, which can influence the reactivity and electronic properties of the aromatic ring. This property is particularly useful in organic synthesis, where it can serve as a directing group for further functionalization or as a precursor for generating other heterocyclic structures. The trifluoromethyl group, on the other hand, enhances the metabolic stability and lipophilicity of the molecule, making it an attractive candidate for drug design. These characteristics are increasingly relevant in contemporary pharmaceutical research, where optimizing pharmacokinetic profiles is crucial for improving drug efficacy and bioavailability.

The ethyl ester moiety in the compound's name indicates that the carboxylic acid group has been esterified with ethanol. Esterification is a common chemical modification that can improve solubility and stability, making the compound more amenable to various synthetic protocols. In pharmaceutical applications, esters are often used as prodrugs or intermediates due to their ability to undergo hydrolysis in vivo, releasing the active moiety under physiological conditions. This feature makes 3-Nitro-5-trifluoromethyl-benzoic Acid Ethyl Ester a versatile building block for medicinal chemists.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of nitroaromatic compounds as scaffolds for drug discovery. Studies have demonstrated that substituents such as nitro and trifluoromethyl can significantly modulate binding affinity and selectivity when incorporated into biologically relevant targets. For instance, derivatives of benzoic acid with similar functional groups have shown promise in inhibiting enzymes involved in inflammatory pathways. The structural motif of 3-Nitro-5-trifluoromethyl-benzoic Acid Ethyl Ester aligns well with these trends, suggesting its utility in developing novel therapeutic agents.

In agrochemical research, compounds with nitro and trifluoromethyl substituents are known for their herbicidal and pesticidal properties. The electron-withdrawing nature of these groups enhances the reactivity of the aromatic ring, allowing for interactions with biological targets in pests and weeds. Furthermore, the ethyl ester group can be hydrolyzed under environmental conditions, potentially reducing persistence and environmental impact. This balance between efficacy and biodegradability makes 3-Nitro-5-trifluoromethyl-benzoic Acid Ethyl Ester an interesting candidate for sustainable agricultural applications.

The synthesis of 3-Nitro-5-trifluoromethyl-benzoic Acid Ethyl Ester typically involves multi-step organic reactions, starting from commercially available precursors such as 5-trifluoromethylbenzoic acid. Nitration followed by esterification is a common route to introduce both functional groups while maintaining regioselectivity. Advances in catalytic methods have improved the efficiency and scalability of these processes, reducing waste and energy consumption. Such innovations are essential for meeting the growing demand for high-quality intermediates in pharmaceutical manufacturing.

The compound's potential applications extend beyond pharmaceuticals and agrochemicals into materials science and specialty chemicals. For example, nitroaromatic compounds are used as intermediates in dyes, polymers, and liquid crystals due to their ability to form stable conjugated systems. The presence of both nitro and trifluoromethyl groups can further tailor these properties, making 3-Nitro-5-trifluoromethyl-benzoic Acid Ethyl Ester a versatile material for industrial applications.

From a regulatory perspective, ensuring the safety and quality of chemical intermediates like 3-Nitro-5-trifluoromethyl-benzoic Acid Ethyl Ester is paramount. Compliance with international standards such as ICH guidelines (International Council for Harmonisation) ensures that these compounds meet stringent purity requirements before being used in downstream applications. Quality control measures include analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), which provide comprehensive characterization data.

The future prospects of 3-Nitro-5-trifluoromethyl-benzoic Acid Ethyl Ester are promising, given its structural versatility and potential utility across multiple industries. Ongoing research aims to explore new synthetic pathways that enhance yield and sustainability while maintaining high purity standards. Collaborative efforts between academia and industry are likely to drive innovation in this area, leading to novel applications that benefit society.

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